Naphthomevalin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

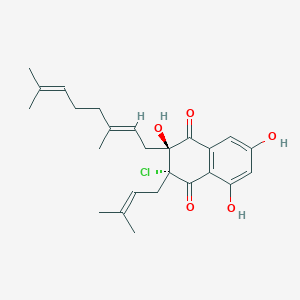

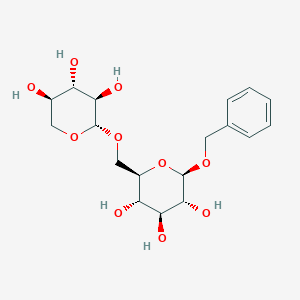

Naphthomevalin is a compound that has drawn the attention of many researchers in the field of biochemistry and pharmacology. It is a derivative of the amino acid valine and belongs to the group of naphthoquinone compounds. Naphthomevalin has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Mass Transfer Measurements

The naphthalene sublimation method is a prominent technique for studying mass and heat transfer in various applications. It is particularly beneficial in complex flows, geometries, and situations with large gradients in wall transport rate. This method facilitates the imposition of mass transfer boundary conditions analogous to those in convective heat transfer and allows for precise determination of local transfer coefficients. The heat transfer coefficient can also be determined from the measured mass transfer results with good confidence via a heat/mass transfer analogy, making it a reliable method in the respective field of study (Goldstein & Cho, 1995).

Medicinal Applications of Naphthalimide Derivatives

Naphthalimide compounds, including naphthomevalin, are crucial nitrogen-containing aromatic heterocycles. They exhibit extensive potential in medicinal applications due to their ability to interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds. Some naphthalimides have entered clinical trials as anticancer agents, while others are being developed as potential drugs for various diseases. Moreover, naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents are being actively investigated, highlighting their diverse potential applications in medicine (Gong et al., 2016).

Therapeutic Applications as Anticancer Agents

Naphthoquinone derivatives, including naphthomevalin, have demonstrated diverse biological properties, particularly in anticancer activities. These derivatives have spurred significant research and development in the field, with a focus on the synthesis of classical and novel structures to treat cancer. The review of therapeutic patent literature indicates a growing interest in naphthoquinones and their derivatives for cancer treatment, underscoring their importance in therapeutic applications (Tandon & Kumar, 2013).

Eigenschaften

CAS-Nummer |

135529-33-8 |

|---|---|

Produktname |

Naphthomevalin |

Molekularformel |

C25H31ClO5 |

Molekulargewicht |

447 g/mol |

IUPAC-Name |

(2S,3R)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C25H31ClO5/c1-15(2)7-6-8-17(5)10-12-25(31)22(29)19-13-18(27)14-20(28)21(19)23(30)24(25,26)11-9-16(3)4/h7,9-10,13-14,27-28,31H,6,8,11-12H2,1-5H3/b17-10+/t24-,25-/m0/s1 |

InChI-Schlüssel |

DRVVWOVFACYRGZ-GFNWSNCPSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/C[C@@]1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)[C@]1(CC=C(C)C)Cl)O)/C)C |

SMILES |

CC(=CCCC(=CCC1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)C1(CC=C(C)C)Cl)O)C)C |

Kanonische SMILES |

CC(=CCCC(=CCC1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)C1(CC=C(C)C)Cl)O)C)C |

Synonyme |

naphthomevalin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)